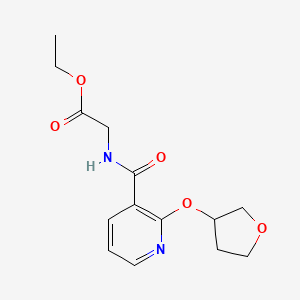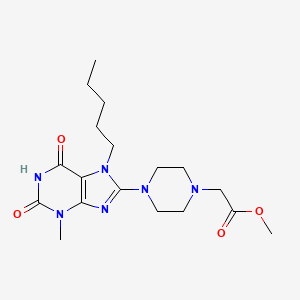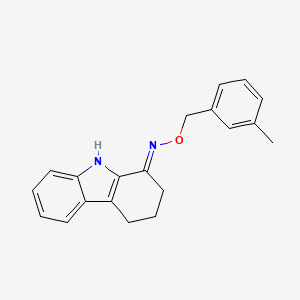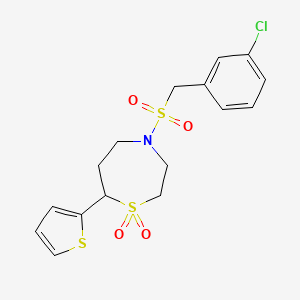
1-(1,3-Benzodioxol-5-yl)-3-(4-isopropylanilino)-1-propanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related compounds involves complex reactions, including polarized molecular-electronic structures and supramolecular aggregation. These processes highlight the importance of specific intermolecular interactions, such as hydrogen bonds and π–π stacking interactions, in the formation of crystalline structures (Low et al., 2004). Additionally, asymmetric synthesis methods have been developed for related metabolites, demonstrating the stereochemical control achievable in such synthetic processes (Shetty & Nelson, 1988).
Molecular Structure Analysis
Molecular structure analysis of similar compounds reveals polarized molecular-electronic structures and highlights the role of intramolecular N—H⋯O hydrogen bonding in stabilizing these structures. The arrangements of molecules in crystalline forms are significantly influenced by these interactions, as well as by other hydrogen bonds and π–π stacking interactions (Low et al., 2004).
Chemical Reactions and Properties
Chemical reactions involving the compound and its analogs can lead to the formation of diverse structures through processes such as Pd-catalyzed cross-coupling reactions and Rh(I)-catalyzed hydrogenation. These reactions underscore the compound's versatility in synthetic chemistry and its potential for generating structurally diverse derivatives (Bellina & Rossi, 2002).
Physical Properties Analysis
The physical properties of related compounds, such as crystallinity, solubility, and melting points, are closely related to their molecular structures. The arrangement of molecules in the solid state, influenced by hydrogen bonding and stacking interactions, can affect these properties significantly, as seen in the detailed analysis of polymorphic forms (Vogt et al., 2013).
Chemical Properties Analysis
The chemical behavior of "1-(1,3-Benzodioxol-5-yl)-3-(4-isopropylanilino)-1-propanone" and related compounds involves reactivity towards various functional group transformations, highlighting the compound's role in the synthesis of diverse chemical entities. Studies on the synthesis of metabolites and degradation products reveal the compound's chemical versatility and potential applications in developing new therapeutic agents (Ukawa et al., 1985).
Wissenschaftliche Forschungsanwendungen
Organic Impurity Profiling in Synthesis
The compound plays a role in organic impurity profiling, particularly in the synthesis of methylone from catechol. Impurities detected in various intermediates, including 1,3-benzodioxole derivatives, were analyzed through GC-MS and NMR spectroscopy. This research provides insights into the chemical profiles of methylone and its intermediate compounds (Heather et al., 2017).
Fragrance Industry
1,3-Benzodioxole-5-propanol, α-methyl-, 5-acetate, related to the compound , is used as a fragrance ingredient. Its toxicologic and dermatologic profile was reviewed, highlighting its application in the fragrance industry (Mcginty et al., 2012).
Synthetic Chemistry
The compound is involved in the synthesis of various derivatives, such as N-Substituted Sulfonamide Derivatives of 1, 3-Benzodioxol-5-amine. These synthesized molecules have applications in antibacterial activity research (Aziz‐ur‐Rehman et al., 2015).
Supramolecular Structures Analysis
Studies have been conducted on the supramolecular structures of compounds containing the 1,3-benzodioxol-5-yl moiety. These studies provide valuable information on molecular interactions and hydrogen bonding patterns (Low et al., 2002).
Molecular Electronic Structure Analysis
The compound has been used in spectroscopic and quantum mechanical investigations to understand its electronic structure and spectra. This research aids in the development of spectral detection technology (Ragamathunnisa M et al., 2015).
Eigenschaften
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-3-(4-propan-2-ylanilino)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO3/c1-13(2)14-3-6-16(7-4-14)20-10-9-17(21)15-5-8-18-19(11-15)23-12-22-18/h3-8,11,13,20H,9-10,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQYBOFZHDOIWHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NCCC(=O)C2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1,3-Benzodioxol-5-yl)-3-(4-isopropylanilino)-1-propanone | |
CAS RN |
477334-25-1 |
Source


|
| Record name | 1-(1,3-BENZODIOXOL-5-YL)-3-(4-ISOPROPYLANILINO)-1-PROPANONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(1-cyano-1-cyclopropylethyl)-2-[cyclopropyl(2,3-dihydro-1H-inden-1-yl)amino]acetamide](/img/structure/B2496887.png)



![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)isobutyramide hydrochloride](/img/structure/B2496894.png)


![(E)-N-benzyl-3-[5-(2-bromophenyl)furan-2-yl]-2-cyanoprop-2-enamide](/img/structure/B2496898.png)
![2-amino-6H,7H,8H,9H,11H-pyrido[2,1-b]quinazolin-11-one](/img/structure/B2496900.png)
![6-[(2-Methoxyethyl)amino]pyrimidine-4-carboxylic acid](/img/structure/B2496905.png)
![N-[Cyclopropyl-[3-(trifluoromethyl)phenyl]methyl]oxirane-2-carboxamide](/img/structure/B2496906.png)


